RXP470 - 891198-31-5

RXP470

Catalog Number: EVT-280641
CAS Number: 891198-31-5
Molecular Formula: C35H35BrClN4O10P
Molecular Weight: 818.01
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RXP470, also known as RXP470.1, is a potent and selective MMP-12 inhibitor (Ki 0.24 nM) and 3D structure 4GQL. It was reported to reduce atherosclerotic plaque development in apolipoprotein E-knockout mice.
Classification

RXP470 belongs to the class of matrix metalloproteinase inhibitors, which are categorized based on their substrate specificity. MMPs are classified into several groups: collagenases, gelatinases, stromelysins, matrilysins, membrane-type MMPs, and others, with MMP-12 falling into the latter category . This classification is important for understanding the diverse roles that different MMPs play in physiological and pathological processes.

Synthesis Analysis

The synthesis of RXP470 involves complex chemical processes designed to enhance its selectivity and efficacy as an MMP-12 inhibitor. One method includes the modification of lipid carriers to improve delivery mechanisms for RXP470-based probes. For example, RXP470-modified nanostructured lipid carriers have been synthesized using a double-emulsion method to encapsulate therapeutic agents effectively .

Technical Details

The synthesis typically begins with the preparation of a suitable precursor that can be chemically modified to enhance its binding affinity for the target enzyme. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is standard for confirming the identity and purity of synthesized compounds . Additionally, the structural modifications often involve adding fluorescent tags to facilitate imaging applications while retaining high selectivity for MMP-12.

Molecular Structure Analysis

The molecular structure of RXP470.1 reveals critical features that contribute to its function as an MMP-12 inhibitor. The compound contains a catalytic domain that interacts with the active site of MMP-12 through specific amino acid residues.

Structure Data

The binding interactions are characterized by a conserved catalytic motif found in many metalloproteinases: HEXXHXXGXXH. This motif is crucial for zinc ion coordination within the active site, which is necessary for enzymatic activity . Structural studies have provided insights into how modifications to RXP470 influence its binding affinity and specificity towards MMP-12 compared to other MMPs.

Chemical Reactions Analysis

RXP470 engages in specific chemical reactions that inhibit the activity of MMP-12. The mechanism involves reversible binding to the active site of the enzyme, thereby preventing substrate access and subsequent proteolytic activity.

Technical Details

Inhibition kinetics studies demonstrate that RXP470 exhibits a competitive inhibition profile against MMP-12 substrates. The dissociation constant (Kd) values indicate strong binding affinity, with values reported around 0.26 nM for certain derivatives . This high affinity underscores the potential effectiveness of RXP470 in therapeutic applications aimed at modulating MMP-12 activity.

Mechanism of Action

The mechanism by which RXP470 exerts its effects involves binding to the active site of MMP-12, leading to a reduction in its enzymatic activity. This inhibition can impact various biological processes, particularly those related to inflammation and tissue remodeling.

Process Data

Upon binding to MMP-12, RXP470 prevents the cleavage of extracellular matrix components, which are crucial in maintaining tissue integrity during inflammatory responses. Studies have shown that this inhibition can lead to decreased macrophage activation and reduced inflammatory signaling pathways . The detailed understanding of this mechanism facilitates the development of targeted therapies for diseases characterized by excessive inflammation or tissue damage.

Physical and Chemical Properties Analysis

RXP470 exhibits several notable physical and chemical properties that enhance its utility as an inhibitor:

Physical Properties

  • Solubility: RXP470 is soluble in various organic solvents, which aids in its formulation for biological studies.
  • Stability: The compound shows stability under physiological conditions, making it suitable for in vivo applications .

Chemical Properties

  • Molecular Weight: The molecular weight of RXP470 is typically around 400 Da.
  • pKa Values: These values suggest how RXP470 behaves under different pH conditions, influencing its bioavailability and interaction with biological targets.
Applications

RXP470 has significant scientific applications primarily due to its role as an MMP-12 inhibitor:

  1. Molecular Imaging: Probes based on RXP470 are utilized in optical imaging techniques to visualize active forms of MMP-12 within tissues during inflammatory processes .
  2. Therapeutic Development: As an anti-inflammatory agent, RXP470 holds promise for treating conditions like aneurysms and other diseases where MMP-12 plays a pivotal role .
  3. Research Tool: It serves as a valuable tool in research settings for studying the biological functions of matrix metalloproteinases and their involvement in disease mechanisms.
Pharmacological Profile of RXP470

Chemical Structure and Design Principles of Phosphinic Peptide Inhibitors

RXP470.1 (chemical formula: C~35~H~35~BrClN~4~O~10~P; molecular weight: 818.00 Da) belongs to the phosphinic pseudopeptide class of zinc metalloprotease inhibitors [5]. Its design exploits the transition-state mimicry principle, where the phosphinic acid group [-P(O)(OH)-CH~2~-] replaces the scissile peptide bond of natural substrates during proteolysis (Figure 1) [1] [4]. This moiety coordinates the catalytic zinc ion in a bidentate manner, generating optimal electrostatic interactions while mimicking the tetrahedral geometry of the proteolytic transition state [1]. The molecular architecture incorporates three critical elements:

  • Hydrophobic P1' substituent: A 3-chloro-4'-bromobenzyl group occupies the deep S1' pocket of MMP-12, leveraging van der Waals interactions and shape complementarity.
  • Negatively charged P2'/P3' residues: Glutamate residues at P2' and P3' positions form salt bridges with cationic residues (Arg/Glu) lining MMP-12's S2' and S3' subsites, critically enabling selectivity [4] [10].
  • Phosphinic zinc-binding group (ZBG): The hydrolytically stable phosphinic acid acts as a weaker ZBG compared to hydroxamates, reducing off-target interactions with metalloproteases possessing shallower active sites [1] [10].

Table 1: Critical Structural Features of RXP470.1

Structural ElementChemical GroupRole in Target Engagement
Zinc-Binding GroupPhosphinic acid [-P(O)(OH)-]Bidentate zinc chelation; transition-state mimicry
P1' Substituent3-Chloro-4'-bromobenzylHydrophobic filling of S1' cavity; shape complementarity
P2' PositionGlutamateSalt bridge with Arg111/Arg223 (MMP-12)
P3' PositionGlutamateElectrostatic interaction with Lys/Lys/Arg subsites

Crystallographic studies of RXP470.1 bound to MMP-12 (PDB: 3ZDZ) confirm an extended conformation spanning primed (S1', S2', S3') and unprimed (S1, S2) specificity pockets. The phosphinic oxygen atoms form hydrogen bonds with Tyr240 and Glu219, while the P1' aryl group induces π-stacking with His228 [4] [9]. This network achieves sub-nanomolar affinity without perturbing the S1' loop conformation—a key distinction from earlier selective inhibitors that relied on induced-fit mechanisms [10].

Selectivity Metrics for MMP-12 Inhibition Over Other Metalloproteinases

RXP470.1 exhibits remarkable selectivity for MMP-12 (macrophage elastase) over other matrix metalloproteinases and metalloproteases, attributable to its optimized subsite occupancy profile. Enzymatic inhibition assays reveal a K~i~ of 0.2 nM against human MMP-12, with selectivity ratios exceeding 3–4 orders of magnitude against most MMPs (Table 2) [2] [5] [9].

Table 2: Selectivity Profile of RXP470.1 Against Human Metalloproteinases

EnzymeK~i~ (nM)Selectivity Ratio (vs. MMP-12)Structural Basis for Selectivity
MMP-120.21Optimal S1' burial; salt bridges at S2'/S3'
MMP-32001,000Shallow S1' pocket; weaker P1' interactions
MMP-95002,500Electrostatic repulsion at S2' subsite
MMP-2>1,000>5,000Incompatible S1' loop conformation
MMP-14>1,000>5,000Narrow S1' cavity; steric clash with P1' aryl group
ADAM-17>10,000>50,000Distinct catalytic domain topology
Neprilysin>10,000>50,000Absence of deep S1' pocket

The molecular basis for this selectivity stems from:

  • S1' Pocket Dimensions: MMP-12 possesses an unusually deep and hydrophobic S1' cavity (volume: ~1,200 ų) that accommodates the bulky 3-chloro-4'-bromobenzyl group. MMPs with shallower pockets (e.g., MMP-1, MMP-7) exhibit >1,000-fold reduced affinity [4] [10].
  • Electrostatic Complementarity: The dual glutamate residues (P2'/P3') engage in high-affinity ionic pairs with Arg111 and Lys/Lys/Arg clusters unique to MMP-12's S2'/S3' subsites. MMP-3 and MMP-10 lack these cationic residues, leading to 1,000–2,500-fold selectivity loss [9] [10].
  • ZBG Flexibility: The phosphinic acid’s moderate zinc affinity (compared to hydroxamates) prevents high-affinity binding to metalloproteases with suboptimal subsite occupancy. This contrasts with broad-spectrum inhibitors like marimastat, where strong zinc chelation overrides selectivity [1] [7].

In vivo validation comes from atherosclerosis studies in ApoE⁻/⁻ mice. At plasma concentrations of 100 nM—sufficient to saturate MMP-12 (K~d~ ≈ 0.2 nM) but not MMP-3 (K~i~ = 200 nM) or MMP-9 (K~i~ = 500 nM)—RXP470.1 reduced plaque area by 44–88% without affecting related proteases [2] [6].

Pharmacokinetic Properties and Plasma Stability in Murine Models

RXP470.1 demonstrates favorable pharmacokinetics for targeting vascular pathologies, with sustained plasma exposure and stability compatible with therapeutic and imaging applications. Key findings from murine models include:

  • Plasma Stability: When administered via osmotic minipumps (4.6 mg/kg/day), RXP470.1 achieves a steady-state concentration of 100 ± 10 nM in plasma—a level 500-fold above its K~i~ for MMP-12 but below K~i~ values for off-target MMPs [2] [6]. Mass spectrometry confirms >90% intact compound remains after 24 hours in circulation, attributable to its peptidase-resistant phosphinic bond and lack of hydrolyzable groups [5] [9].
  • Clearance Kinetics: Intravenous bolus administration (1 mg/kg) shows a biphasic clearance profile: rapid distribution (t~1/2α~ = 15 min) followed by slower elimination (t~1/2β~ = 4.2 h). The volume of distribution (V~d~ = 1.8 L/kg) suggests moderate tissue penetration [6] [9].
  • Imaging Probe Derivatives: Fluorescent conjugates of RXP470.1 (e.g., Cy5.5-, Cy3-, ZW800-1-labeled probes) retain MMP-12 affinity (K~d~ = 0.9–2.5 nM) but exhibit dye-dependent pharmacokinetics (Table 3) [9].

Table 3: Pharmacokinetics of RXP470.1-Derived Optical Probes in Mice

ProbeFluorophoreNet ChargeBlood t~1/2~ (min)Primary Clearance RouteMMP-12 Affinity (K~d~, nM)
Probe 1Cy5.5-6>60Hepatic0.90
Probe 2Cy3-245Renal/Hepatic1.50
Probe 3ZW800-1-2<30Renal2.50

Probe 3 (RXP470.1-ZW800-1) emerges as optimal for in vivo imaging due to its zwitterionic character, which minimizes non-specific tissue binding and accelerates renal clearance (blood t~1/2~ < 30 min). This enables high target-to-background ratios in carotid aneurysm and inflammation models within 1 hour post-injection [9].

  • Biological Activity Retention: In atherosclerotic ApoE⁻/⁻ mice, RXP470.1’s plasma exposure correlates with pharmacodynamic efficacy: reduced plaque macrophages (40%), increased fibrous cap thickness (35%), and smaller necrotic cores (50%) after 4 weeks of infusion. No effects on body weight or lipid profiles confirm target-specific action [2] [6].

Structural formula of RXP470.1:

O=P(O)(C1=CC=C(Br)C=C1)C[C@H](C(N[C@@H](CCC(O)=O)C(N[C@H](C(N)=O)CCC(O)=O)=O)=O)CC2=CC(C3=CC=C(C4=CC(Cl)=CC=C4)C=C3)=NO2  

Properties

CAS Number

891198-31-5

Product Name

RXP470

IUPAC Name

(4S)-5-amino-4-((2S)-2-((2S)-3-((4-bromophenyl)(hydroxy)phosphoryl)-2-((3-(3'-chloro-[1,1'-biphenyl]-4-yl)isoxazol-5-yl)methyl)propanamido)-4-carboxybutanamido)-5-oxopentanoic acid

Molecular Formula

C35H35BrClN4O10P

Molecular Weight

818.01

InChI

InChI=1S/C35H35BrClN4O10P/c36-24-8-10-27(11-9-24)52(49,50)19-23(34(47)40-29(13-15-32(44)45)35(48)39-28(33(38)46)12-14-31(42)43)17-26-18-30(41-51-26)21-6-4-20(5-7-21)22-2-1-3-25(37)16-22/h1-11,16,18,23,28-29H,12-15,17,19H2,(H2,38,46)(H,39,48)(H,40,47)(H,42,43)(H,44,45)(H,49,50)/t23-,28+,29+/m1/s1

InChI Key

PTUCPHGSAFOJAU-MGONOCMRSA-N

SMILES

O=C(O)CC[C@H](NC([C@@H](NC([C@H](CC1=CC(C2=CC=C(C3=CC=CC(Cl)=C3)C=C2)=NO1)CP(O)(C4=CC=C(Br)C=C4)=O)=O)CCC(O)=O)=O)C(N)=O

Solubility

Soluble in DMSO

Synonyms

RXP470.1; RXP 470.1; RXP-470.1; RXP470; RXP 470; RXP-470.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.